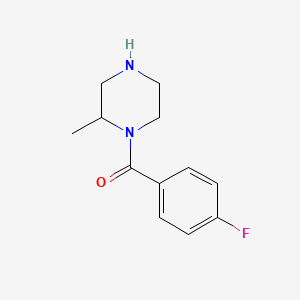

1-(4-Fluorobenzoyl)-2-methylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

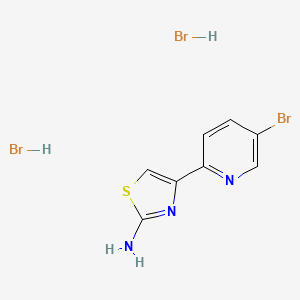

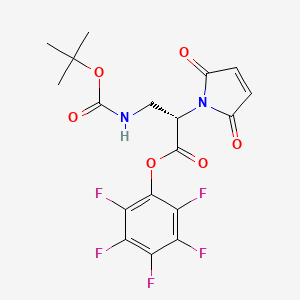

The compound 1-(4-Fluorobenzoyl)-2-methylpiperazine is a chemical entity that has been explored in the context of its potential pharmacological applications. It is related to a class of compounds that have been synthesized and evaluated for their modulatory activity on neurotransmitter receptors, specifically serotonergic (5-HT2) and dopaminergic (D1/D2) receptors .

Synthesis Analysis

The synthesis of related compounds, such as 1-(4-fluorobenzoyl)-3-acetyl indole, involves the treatment of 3-acetyl indole with 4-fluorobenzoyl chloride in the presence of anhydrous triethylamine in benzene, yielding the product in good yields. Subsequent Mannich reaction with substituted arylpiperazines and paraformaldehyde in ethanol produces arylpiperazinyl Mannich bases . Although the exact synthesis of 1-(4-Fluorobenzoyl)-2-methylpiperazine is not detailed in the provided papers, the methods described for related compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

While the molecular structure of 1-(4-Fluorobenzoyl)-2-methylpiperazine is not directly reported, the crystal structure of a related compound, 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, has been determined by X-ray crystallography. This analysis confirmed the predicted structure from chemical and spectral analysis, with the benzimidazole ring system being nearly planar and the piperazine ring adopting a chair conformation . These findings provide insights into the structural characteristics that might be expected for 1-(4-Fluorobenzoyl)-2-methylpiperazine.

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives is highlighted in the electrochemical fluorination (ECF) of 1-ethylpiperazine and related compounds. The study demonstrates the formation of various perfluorinated piperazine derivatives, indicating that piperazine rings can undergo significant chemical transformations under electrochemical conditions . This suggests that 1-(4-Fluorobenzoyl)-2-methylpiperazine could also be amenable to similar reactions, potentially yielding a range of fluorinated derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluoro(1,4-dialkylpiperazines) and related N-containing perfluorocarboxylic acids with a perfluoropiperazinyl group have been described, providing data on the spectroscopic characteristics and physical properties of these compounds . Although specific data for 1-(4-Fluorobenzoyl)-2-methylpiperazine is not provided, the properties of structurally similar compounds can offer a preliminary understanding of what might be expected in terms of solubility, stability, and reactivity.

Applications De Recherche Scientifique

Structural and Vibrational Studies

- The molecular structure and vibrational frequencies of related compounds to 1-(4-Fluorobenzoyl)-2-methylpiperazine have been explored using DFT and HF methods. These studies provide insights into the conformational stability and vibrational spectra, important for understanding the physical and chemical properties of such molecules (Taşal & Kumalar, 2012).

Hydrogen-Bonding and Crystal Structures

- Research involving 1-Methylpiperazine, a structurally similar compound, highlights its role in forming multi-component hydrogen-bonding salts with aromatic carboxylic acids. These studies contribute to understanding the crystal structures and hydrogen-bond interactions in similar compounds (Yu et al., 2015).

Plasma Treatment and Molecular Decomposition

- Studies on the decomposition of related molecules via atmospheric pressure plasma treatment provide insights into the chemical reactions and molecular transformations that compounds like 1-(4-Fluorobenzoyl)-2-methylpiperazine might undergo. These findings are crucial in understanding the chemical stability and reactivity of such compounds (Tanişli et al., 2019).

Radiopharmaceutical Applications

- Research on fluorine-labeled nonpeptide antagonists, closely related to 1-(4-Fluorobenzoyl)-2-methylpiperazine, provides insights into the potential use of such compounds in developing radiopharmaceuticals for imaging and therapeutic purposes (Mäding et al., 2006).

Antimicrobial Evaluation

- The synthesis and evaluation of analogs containing fluorine and piperazine moieties demonstrate their potential in antimicrobial applications. Such research can guide the development of compounds like 1-(4-Fluorobenzoyl)-2-methylpiperazine for similar uses (Al-Harthy et al., 2018).

Safety And Hazards

While specific safety data for 1-(4-Fluorobenzoyl)-2-methylpiperazine is not available, related compounds such as 4-Fluorobenzoyl chloride are classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are categorized as flammable liquids, skin corrosives, and can cause serious eye damage .

Propriétés

IUPAC Name |

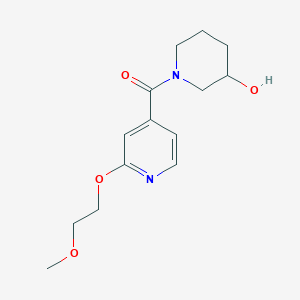

(4-fluorophenyl)-(2-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c1-9-8-14-6-7-15(9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMDHYSVKCHKEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzoyl)-2-methylpiperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2522885.png)

![5-Chloro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2522889.png)

![6-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2522894.png)

![3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B2522895.png)

![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide](/img/structure/B2522896.png)

![3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2522901.png)